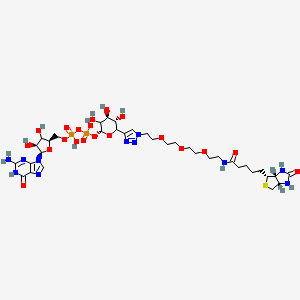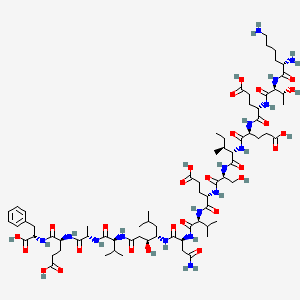
NH2-Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-Secretase inhibitors are a class of compounds that target and inhibit the activity of A-Secretase enzymes. These enzymes play a crucial role in the cleavage of amyloid precursor proteins, which are implicated in the formation of amyloid-beta peptides. The accumulation of amyloid-beta peptides is a hallmark of Alzheimer’s disease, making A-Secretase inhibitors a significant focus in the search for therapeutic interventions for this neurodegenerative disorder .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of A-Secretase inhibitors typically involves multi-step organic synthesis. One common approach is the use of peptide synthesis techniques to create specific sequences that can inhibit the enzyme. The reaction conditions often include the use of protecting groups to ensure selective reactions at desired sites. For example, the synthesis of Semagacestat, a well-known A-Secretase inhibitor, involves the use of various protecting groups and coupling reagents to achieve the desired product .
Industrial Production Methods: Industrial production of A-Secretase inhibitors involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product. Additionally, the use of automated peptide synthesizers can streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: A-Secretase inhibitors undergo various chemical reactions, including:
Oxidation: This reaction can modify the inhibitor’s structure, potentially affecting its activity.
Reduction: Reduction reactions can be used to modify functional groups within the inhibitor.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions are typically modified versions of the original inhibitor, with changes in functional groups that can enhance or reduce their inhibitory activity .
Applications De Recherche Scientifique
A-Secretase inhibitors have a wide range of scientific research applications:
Chemistry: Used as tools to study enzyme kinetics and the role of A-Secretase in amyloid precursor protein processing.
Biology: Employed in cell-based assays to investigate the effects of A-Secretase inhibition on cellular processes.
Medicine: Explored as potential therapeutic agents for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery
Mécanisme D'action
A-Secretase inhibitors exert their effects by binding to the active site of the A-Secretase enzyme, preventing it from cleaving amyloid precursor proteins. This inhibition reduces the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques in the brain. The molecular targets of A-Secretase inhibitors include the catalytic subunits of the enzyme, such as presenilin 1 and presenilin 2. The inhibition of these subunits disrupts the enzyme’s activity and reduces amyloid-beta production .
Comparaison Avec Des Composés Similaires
Gamma-Secretase Inhibitors: These inhibitors target gamma-secretase, another enzyme involved in amyloid precursor protein processing.
Beta-Secretase Inhibitors: These inhibitors target beta-secretase, which also plays a role in amyloid precursor protein cleavage.
Uniqueness: A-Secretase inhibitors are unique in their ability to selectively inhibit the A-Secretase enzyme without affecting other secretases. This selectivity is crucial for reducing potential side effects and improving therapeutic outcomes. Additionally, A-Secretase inhibitors have shown promise in modulating amyloid precursor protein processing in a way that reduces amyloid-beta production while preserving other essential cellular functions .
Propriétés
Formule moléculaire |
C73H118N16O27 |
|---|---|
Poids moléculaire |
1651.8 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H118N16O27/c1-11-37(8)59(88-66(108)45(23-27-56(101)102)79-63(105)43(21-25-54(97)98)81-72(114)60(39(10)91)89-62(104)41(75)19-15-16-28-74)71(113)85-49(33-90)68(110)80-44(22-26-55(99)100)65(107)87-58(36(6)7)70(112)83-47(31-51(76)93)67(109)82-46(29-34(2)3)50(92)32-52(94)86-57(35(4)5)69(111)77-38(9)61(103)78-42(20-24-53(95)96)64(106)84-48(73(115)116)30-40-17-13-12-14-18-40/h12-14,17-18,34-39,41-50,57-60,90-92H,11,15-16,19-33,74-75H2,1-10H3,(H2,76,93)(H,77,111)(H,78,103)(H,79,105)(H,80,110)(H,81,114)(H,82,109)(H,83,112)(H,84,106)(H,85,113)(H,86,94)(H,87,107)(H,88,108)(H,89,104)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,115,116)/t37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58-,59-,60-/m0/s1 |
Clé InChI |
CQTBDEGWLSDJEP-JMAXQNTPSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(CC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


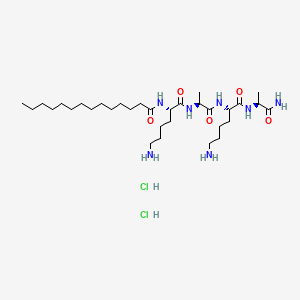

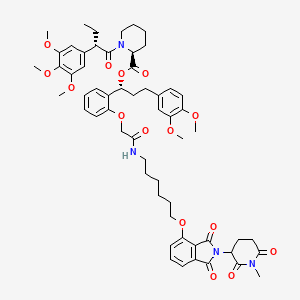
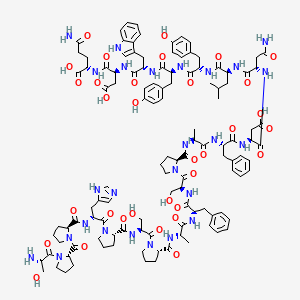
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
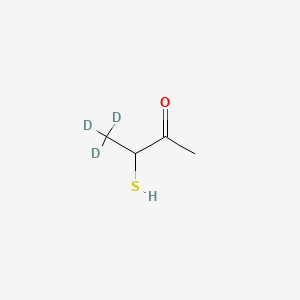
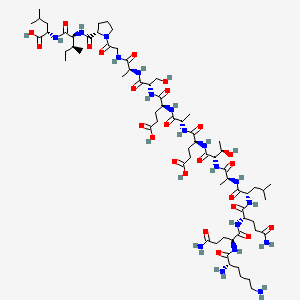

![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
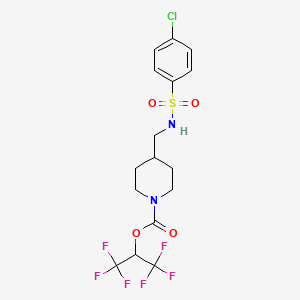
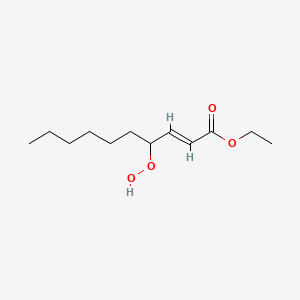

![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
